Bisphenol A epoxy diacrylate
Description
Historical Context and Evolution of Acrylated Epoxy Resins in Polymer Chemistry
The journey of acrylated epoxy resins is intrinsically linked to the development of both epoxy resins and acrylate (B77674) chemistry. The foundational work on epoxy resins dates back to the 1930s, with Paul Schlack's report on the condensation of epoxides and amines in 1934 and Pierre Castan's independent discovery of bisphenol-A-based epoxy resins in 1943. wikipedia.orgepoxyflooringtech.com.au These early epoxy resins, derived from bisphenol A and epichlorohydrin, were recognized for their strong adhesion and chemical resistance. wikipedia.org
The development of acrylate chemistry has an even longer history, with the discovery of acrylic acid in 1843. nih.gov A significant milestone was the introduction of light-induced polymerization of acrylate compounds in 1880. nih.gov The industrial production of polymethyl methacrylate (B99206) (PMMA) from methyl methacrylate (MMA) began in 1928, paving the way for the use of acrylates in various fields, including dentistry. nih.gov
The concept of combining the properties of epoxy resins and acrylates to create hybrid systems emerged as a natural progression. The acrylation of epoxy resins, a process that involves the reaction of the epoxy groups with acrylic acid, yields a molecule with terminal acrylate groups that are amenable to rapid, free-radical polymerization. This innovation addressed the often slow curing times associated with traditional epoxy systems, which rely on reactions with hardeners like amines or anhydrides.
Academic Significance of Bisphenol A Epoxy Diacrylate in Contemporary Research
BPAEDA continues to be a focal point of academic research due to its versatility and the tunable properties of the resulting polymers. Scientists are actively exploring its use in a variety of advanced applications.
In the field of photopolymerization , BPAEDA is a benchmark resin. Its high reactivity and the ability to form highly cross-linked networks make it an ideal model system for studying the kinetics and mechanisms of UV curing. researchgate.net Researchers investigate the influence of various photoinitiators, reactive diluents, and fillers on the final properties of the cured material. researchgate.netresearchgate.net For instance, studies have explored the use of different photoinitiators to enhance the curing speed and depth of cure. plaschina.com.cn
3D printing , particularly stereolithography (SLA) and digital light processing (DLP), heavily relies on photocurable resins. BPAEDA is a common component in these resin formulations due to its ability to produce parts with good mechanical strength and thermal stability. plaschina.com.cnresearchgate.net Research in this area focuses on optimizing resin formulations to improve printing accuracy, reduce shrinkage, and enhance the mechanical properties of the printed objects. plaschina.com.cnresearchgate.netgoogle.com
In the realm of coatings and adhesives , BPAEDA provides a durable and protective layer with excellent chemical resistance. biosynth.comashland.com Ongoing research aims to further enhance these properties by incorporating various additives and modifiers. For example, studies have investigated the addition of flame retardants to improve the fire resistance of BPAEDA-based coatings. mdpi.com Other research has focused on incorporating fluorine-containing monomers to increase hydrophobicity and abrasion resistance. dergipark.org.tr
The following table summarizes key research findings related to the properties of this compound systems:
| Research Focus | Key Findings |
| Flame Retardancy | Blending BPAEDA with a phosphorus-containing monomer, DAPP, significantly reduced the release of CO gas during combustion and increased the limiting oxygen index (LOI). mdpi.com |
| 3D Printing Resin Formulation | A photosensitive resin for UV-cured 3D direct ink writing was developed using BPAEDA as a prepolymer, with optimized ratios of photoinitiator and reactive diluent to achieve desired viscosity and mechanical properties. plaschina.com.cn |
| Modification with Diluents | The viscosity of BPAEDA-based resins can be effectively lowered by the addition of reactive diluents like 1,6-hexanediol (B165255) diacrylate (HDDA) and trimethylolpropane (B17298) triacrylate (TMPTA), which also influences the final mechanical properties. researchgate.net |
| Hydrophobic Coatings | The incorporation of 1H,1H,2H,2H-perfluorodecyl acrylate into BPAEDA coatings significantly increased their hydrophobicity and abrasion resistance. dergipark.org.tr |
| Curing Kinetics | The photopolymerization rate of BPAEDA-based systems is influenced by the type and concentration of the photoinitiator, as well as the reaction temperature. researchgate.net |
Research Trajectories and Future Outlook for this compound Systems
The future of BPAEDA research is heading in several promising directions. A major focus is on developing more sustainable and environmentally friendly systems. This includes the exploration of bio-based alternatives to both the bisphenol A and the acrylate components of the molecule.
Another significant area of research involves the modification of BPAEDA to enhance its performance characteristics. This includes the synthesis of novel derivatives with improved flexibility, toughness, and thermal stability. mdpi.com For example, the incorporation of hyperbranched polymers or core-shell rubber particles is being investigated as a method to toughen the inherently brittle epoxy acrylate network. mdpi.comtudelft.nl
The development of nanocomposites based on BPAEDA is also a burgeoning field. The addition of nanoparticles such as silica (B1680970), clay, or carbon nanotubes can lead to significant improvements in mechanical strength, thermal stability, and electrical conductivity.
Furthermore, there is growing interest in dual-curing systems that combine photopolymerization with another curing mechanism, such as thermal or cationic polymerization. mdpi.com This approach can lead to materials with a more complete cure and enhanced properties. mdpi.com For instance, hybrid systems containing both acrylate and epoxy groups can be cured sequentially or simultaneously to create interpenetrating polymer networks (IPNs) with unique property profiles. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(E)-3-[(E)-3-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-3-oxoprop-1-enoxy]prop-2-enoic acid |
InChI |
InChI=1S/C21H20O6/c1-21(2,15-3-7-17(22)8-4-15)16-5-9-18(10-6-16)27-20(25)12-14-26-13-11-19(23)24/h3-14,22H,1-2H3,(H,23,24)/b13-11+,14-12+ |
InChI Key |
AKQUQVOXTCUXDH-PHEQNACWSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)/C=C/O/C=C/C(=O)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C=COC=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bisphenol a Epoxy Diacrylate
Esterification Reactions for Bisphenol A Epoxy Diacrylate Synthesis
The most prevalent method for synthesizing this compound is through the esterification of Bisphenol A diglycidyl ether (DGEBA) with acrylic acid. This process involves the ring-opening of the epoxide groups on the DGEBA molecule and subsequent reaction with the carboxylic acid groups of acrylic acid. The reaction is meticulously controlled to favor the formation of the desired diacrylate ester, minimizing side reactions.
Reaction of Bisphenol A Diglycidyl Ether with Acrylic Acid
The fundamental reaction for the synthesis of this compound involves the addition of the carboxylic acid group of acrylic acid to the epoxy ring of Bisphenol A diglycidyl ether. This reaction results in the formation of a hydroxyl group and an acrylate (B77674) ester linkage. For the synthesis of the diacrylate, this reaction occurs at both ends of the DGEBA molecule. The desired primary reaction is the esterification of the epoxy groups to form the diacrylate product. mdpi.com However, other reactions can occur, such as the esterification of the newly formed secondary hydroxyl groups or the etherification of epoxy groups with these hydroxyls. mdpi.com To ensure the primary reaction is favored, careful control of reaction conditions is essential. mdpi.com
The progress of the reaction is often monitored by measuring the acid value of the reaction mixture, which decreases as the acrylic acid is consumed. The reaction is typically considered complete when the acid value drops below a certain threshold, for instance, less than 5 mgKOH/g. patsnap.com Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are also employed to confirm the formation of the desired product by identifying characteristic peaks, such as the appearance of hydroxyl (-OH) and carbonyl (C=O) stretching vibrations and the disappearance of the epoxy group peak. researchgate.netnih.gov
Catalytic Systems and Reaction Conditions in this compound Synthesis
The esterification reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity. A variety of catalysts can be used, with tertiary amines and phosphines being common choices.
Catalysts:
Tertiary Amines: Triethylamine (B128534) is a frequently used catalyst. patsnap.com
Phosphines: Triphenylphosphine (B44618) is another effective catalyst.
Ammonium Salts: Tetrabutylammonium bromide has also been utilized as a catalyst. patsnap.com
Titanates: For certain modified systems, catalysts like tetrabutyl titanate are employed to improve properties such as yellowing resistance. google.com
The choice of catalyst can influence the reaction kinetics and the properties of the final product. For instance, studies have investigated the kinetics of the esterification of epoxy resins with acrylic acid in the presence of catalysts like triethylamine (TEA) and triphenylphosphine (TPP), analyzing the reaction orders and rate constants at various temperatures. researchgate.net
Reaction Conditions: The reaction temperature is a critical parameter that is carefully controlled to balance the reaction rate and minimize unwanted side reactions. Typical temperature ranges for the synthesis are between 80°C and 120°C. researchgate.net In some modified synthesis procedures, higher temperatures, from 150°C to 180°C, may be employed. google.com
To prevent premature polymerization of the acrylate groups, a polymerization inhibitor is typically added to the reaction mixture. A commonly used inhibitor is p-hydroxyanisole (also known as MEHQ). patsnap.comgoogle.com The reaction is often conducted under a nitrogen atmosphere to prevent oxidation.
| Parameter | Typical Range/Examples | Purpose |
| Reactants | Bisphenol A diglycidyl ether, Acrylic Acid | Formation of the diacrylate ester |
| Catalyst | Triethylamine, Triphenylphosphine, Tetrabutylammonium bromide, Tetrabutyl titanate | To increase the rate of the esterification reaction |
| Inhibitor | p-Hydroxyanisole (MEHQ) | To prevent premature polymerization of acrylate groups |
| Temperature | 80°C - 180°C | To control the reaction rate and minimize side reactions |
| Reaction Time | 3 - 8 hours | To ensure a high degree of conversion |
One-Step Controlled Esterification Techniques
The synthesis of this compound can be performed using a one-step, or "one-pot," approach where all reactants, including the epoxy resin, acrylic acid, catalyst, and polymerization inhibitor, are charged into the reactor at the beginning of the process. The mixture is then heated to the desired reaction temperature and held for a specific duration until the desired conversion is achieved, as indicated by a low acid value. patsnap.com
For example, a typical one-step synthesis might involve mixing Bisphenol A epoxy resin with acrylic acid, triethylamine as the catalyst, and p-hydroxyanisole as the polymerization inhibitor. The mixture is then heated to a temperature of around 115-120°C and maintained for several hours. patsnap.com The progress of the reaction is monitored by periodically measuring the acid value of the mixture.
Development of Hybrid Oligomers and Functionalized Derivatives
To enhance the properties of this compound for specific applications, researchers have focused on the development of hybrid oligomers and the incorporation of various functional groups. These modifications can tailor the reactivity, flexibility, thermal stability, and other characteristics of the resulting material.
Synthesis of Epoxide-Acrylate Hybrid Oligomers
Epoxide-acrylate hybrid oligomers are synthesized to contain both epoxy and acrylate functionalities within the same molecule. This dual functionality allows for a two-stage curing process, often initiated by different mechanisms such as UV radiation for the acrylate groups and thermal curing for the epoxy groups.
A common approach to synthesizing these hybrid oligomers involves a partial reaction of Bisphenol A diglycidyl ether with acrylic acid. By controlling the stoichiometry of the reactants, it is possible to have unreacted epoxy groups remaining in the oligomer chain. One study detailed the synthesis of an epoxide-acrylate hybrid oligomer by reacting bisphenol A epoxy resin with acrylic acid, and subsequently investigated its photopolymerization kinetics. researchgate.netresearchgate.net The presence of both functionalities can lead to inter-group interactions during polymerization, which can, for example, reduce oxygen inhibition of the radical polymerization process. researchgate.net
Incorporation of Specific Functional Groups for Tailored Reactivity
The properties of this compound can be further tailored by incorporating specific functional groups into its structure. This functionalization can be achieved by reacting the epoxy acrylate oligomer with other chemical moieties or by using modified starting materials.
For instance, to improve flexibility, the epoxy acrylate structure can be modified with adipic acid. Conversely, to enhance thermal stability, 3-aminotriethoxysilane can be incorporated. researchgate.net These modifications introduce new chemical linkages and functional groups that alter the physical and chemical properties of the final cured material. The introduction of these groups can affect properties such as the glass transition temperature (Tg), with adipic acid modification leading to a lower Tg and 3-aminotriethoxysilane modification resulting in a higher Tg. researchgate.net
Polymerization Kinetics and Mechanisms of Bisphenol a Epoxy Diacrylate Systems
Photopolymerization Processes of Bisphenol A Epoxy Diacrylate
Photopolymerization, or UV curing, is a key technology for processing BPADA-based systems, offering rapid and controlled transformation from a liquid to a solid state. mdpi.com This process relies on the use of photoinitiators that, upon absorption of light, generate reactive species—free radicals or cations—that initiate polymerization.
Free radical photopolymerization is a common method for curing BPADA. The process is initiated by a photoinitiator that decomposes into free radicals upon exposure to UV radiation. These radicals then attack the acrylate (B77674) double bonds of the BPADA molecules, starting a chain reaction that leads to the formation of a highly crosslinked polymer network. researchgate.netmdpi.com
The kinetics of this process can be complex. Bisphenol-A based oligomers, like BPADA, have been observed to polymerize faster than ethylene (B1197577) glycol-based oligomers. researchgate.net This is attributed to the higher viscosity of BPADA systems, which can induce autoacceleration upon UV exposure. researchgate.net However, the final conversion of double bonds can range from 40% to 100%, depending on the monomer's structure and functionality. researchgate.net The kinetics of the heat flow during photopolymerization can often be described as an autoaccelerated reaction. researchgate.net
In some systems, particularly those involving hybrid oligomers, the free radical process is significantly faster than cationic polymerization. tandfonline.com For instance, in an epoxide-acrylate hybrid oligomer, the acrylate double-bond conversion can reach nearly 100% in a very short time. tandfonline.com
Cationic photopolymerization offers an alternative route for curing BPADA, particularly in hybrid systems containing epoxy groups. This process is initiated by photoacid generators that produce a strong acid upon UV irradiation. mdpi.com This acid then protonates the epoxy rings, initiating a ring-opening polymerization that proceeds until a crosslinked network is formed. mdpi.comnih.gov
Cationic polymerization is characterized by several advantages, including low shrinkage, good adhesion, and insensitivity to oxygen inhibition. tandfonline.comnih.gov The reaction mechanism involves the decomposition of a photoinitiator to yield a superacid, which then protonates an epoxy ring. This protonated ring opens and reacts with another non-protonated epoxy monomer, propagating the chain. mdpi.com
In hybrid systems containing both acrylate and epoxy functionalities, cationic polymerization of the epoxy groups can occur alongside the free radical polymerization of the acrylates. mdpi.comtandfonline.com The interplay between these two mechanisms can significantly influence the final properties of the cured material.
Hybrid systems containing both acrylate and epoxy groups, such as those derived from BPADA, can undergo dual-cure polymerization. tandfonline.com This involves the simultaneous or sequential activation of two different curing chemistries, typically free radical and cationic polymerization. mdpi.comtandfonline.com
In these systems, a single photoinitiator, such as a triarylsulphonium salt, can generate both free radicals and cationic species, initiating both polymerization pathways. tandfonline.com The free radical polymerization of the acrylate groups is generally much faster than the cationic polymerization of the epoxy groups. tandfonline.com The acrylate network forms first, which can then influence the subsequent polymerization of the epoxy groups. tandfonline.com
This dual-cure approach can lead to the formation of interpenetrating polymer networks (IPNs), where the two polymer networks are physically entangled. researchgate.net The combination of the rapid cure of acrylates and the excellent properties of epoxies can result in materials with enhanced mechanical and thermal characteristics. osti.govresearchgate.net For example, the formation of a cross-linked surface through cationic polymerization can decrease oxygen inhibition for the radical process. tandfonline.com
The concentration of the photoinitiator is a critical parameter that significantly affects the curing rate and the final monomer conversion in BPADA photopolymerization. Generally, as the photoinitiator concentration increases, the rate of polymerization and the final conversion also increase up to an optimal point. tandfonline.commdpi.com This is because a higher concentration of photoinitiator leads to the generation of more free radicals or cations upon UV exposure, thus increasing the probability of initiating polymerization chains. mdpi.com
The type of photoinitiator also plays a crucial role. Different photoinitiators exhibit varying efficiencies in generating reactive species and can have different absorption characteristics at the wavelength of the UV light source. nih.gov
Table 1: Effect of Photoinitiator Concentration on Curing Parameters of DAPP
| Photoinitiator Conc. (wt%) | k (s⁻¹) | m | n | α_final |
| 1 | 0.08 | 1.1 | 1.4 | 0.85 |
| 3 | 0.12 | 1.1 | 1.4 | 0.92 |
| 5 | 0.15 | 1.1 | 1.4 | 0.95 |
| 7 | 0.13 | 1.1 | 1.4 | 0.93 |
| 9 | 0.11 | 1.1 | 1.4 | 0.90 |
Data adapted from a study on a similar acrylate system, illustrating the general trend. The parameters k, m, and n are related to the autocatalysis model often used to describe curing kinetics. mdpi.com
Free radical photopolymerization of BPADA is susceptible to oxygen inhibition. Atmospheric oxygen can interact with the initiating and propagating radicals, forming unreactive peroxy radicals. This process quenches the polymerization and results in an induction period at the beginning of the reaction, incomplete cure, and a tacky surface finish. mdpi.comtandfonline.com
Autoacceleration, also known as the gel effect or Trommsdorff-Norrish effect, is a common phenomenon observed during the free radical photopolymerization of BPADA and other multifunctional acrylates. mdpi.comresearchgate.net It is characterized by a significant increase in the polymerization rate at intermediate conversion levels. mdpi.com
The higher viscosity of Bisphenol-A based oligomers is a contributing factor to the observation of autoacceleration upon UV exposure. researchgate.net The kinetics of heat flow in the photopolymerization of many acrylate monomers, including those similar to BPADA, are well-described by an autoaccelerated reaction model. researchgate.net This autocatalytic behavior is a key feature of the curing kinetics of many thermosetting polymers. researchgate.netresearchgate.net
Diffusion-Controlled Regimes in Photopolymerization
The photopolymerization of this compound (BADGE) is a complex process that transitions from being reaction-controlled to diffusion-controlled. At the initial stages of polymerization, the reaction rate is primarily governed by the chemical kinetics of the system. However, as the polymerization proceeds, the viscosity of the system increases, and the mobility of the reactive species becomes restricted. This leads to a diffusion-controlled regime where the reaction rate is limited by the diffusion of monomers and radicals. researchgate.net
A critical conversion level, denoted as αc, marks the transition to the diffusion-controlled regime. researchgate.net Once this critical conversion is reached, the effective rate constant of the polymerization decreases, leading to a significant drop in the reaction rate. researchgate.net This phenomenon is particularly pronounced in systems with higher viscosity, such as those based on Bisphenol A oligomers, which can induce autoacceleration upon exposure to UV radiation. researchgate.net The transition to a diffusion-controlled state is a key factor in determining the final conversion and properties of the cured polymer.
Studies have employed kinetic rate expressions that incorporate a diffusion control factor to estimate the effective rate constant and to delineate the reaction-controlled and diffusion-controlled phases of photopolymerization. researchgate.net This approach allows for a more accurate prediction of the polymerization behavior, especially in the later stages where diffusion becomes the rate-limiting step.
Real-time Monitoring Techniques for Curing (e.g., RT-IR, Photo-DSC)
Real-time monitoring techniques are crucial for understanding the kinetics of the curing process of this compound systems. Two of the most prominent techniques are Real-Time Infrared Spectroscopy (RT-IR) and Photo-Differential Scanning Calorimetry (Photo-DSC). nih.govresearchgate.net
Real-Time Infrared Spectroscopy (RT-IR) allows for the in-situ monitoring of chemical changes during polymerization by tracking the disappearance of characteristic infrared absorption bands of the reactive functional groups. nih.govmdpi.com For this compound systems, RT-IR can monitor the conversion of both the acrylate double bonds (in free-radical polymerization) and the epoxy groups (in cationic polymerization). nih.gov This technique provides valuable data on the rate of polymerization (Rp) and the conversion of functional groups over time. nih.govmdpi.com
While both techniques are powerful, they can sometimes yield different results for final conversion, with Photo-DSC often indicating a higher conversion than RT-IR. researchgate.netresearchgate.net Therefore, using both methods in conjunction provides a more comprehensive understanding of the photopolymerization kinetics of this compound systems. researchgate.net
Thermal Curing Mechanisms and Crosslinking Reactions
Investigation of Crosslinking Density
The crosslinking density is a critical parameter that dictates the final properties of thermally cured this compound resins. It refers to the number of crosslinks per unit volume of the polymer network. The formation of this network is the result of the curing process, where the epoxy oligomers react with a curing agent. researchgate.net The density of these crosslinks significantly influences the material's mechanical strength, thermal stability, and chemical resistance. researchgate.net
Various analytical techniques are employed to investigate the crosslinking density. Dynamic Mechanical Thermal Analysis (DMTA) is a common method where an increase in the glass transition temperature (Tg) often corresponds to an increase in crosslink density. researchgate.nettue.nl Thermogravimetric analysis (TGA) can also provide insights, as the thermal stability of the cured resin is often related to its crosslink density. researchgate.net Furthermore, the gel fraction, which is the insoluble portion of the cured polymer in a suitable solvent, is a direct measure of the extent of crosslinking. mdpi.com
Studies have shown that even after initial curing, additional crosslinking can be induced through post-curing processes, such as thermal treatment or applied strain above the glass transition temperature, leading to an increase in crosslink density and a corresponding change in mechanical properties. tue.nl
Factors Influencing Crosslink Density (e.g., Monomer Molecular Weight, Stoichiometry)
Several factors play a crucial role in determining the crosslink density of cured this compound networks. These include:
Monomer Molecular Weight: The molecular weight of the epoxy monomer (epoxide equivalent weight) is a primary factor. core.ac.uk Resins with lower monomer molecular weights generally lead to higher crosslink densities because there are more reactive epoxy groups per unit volume. mdpi.com
Stoichiometry: The ratio of the curing agent to the epoxy resin is critical. An optimal stoichiometric ratio ensures that the maximum number of reactive sites on both the epoxy and the curing agent are consumed, leading to the highest possible crosslink density. core.ac.uk
Curing Agent Functionality: The number of reactive functional groups on the curing agent molecule (functionality) directly impacts the number of crosslinks that can be formed. core.ac.uk
Curing Conditions: The temperature and duration of the curing process can influence the extent of the reaction and, consequently, the final crosslink density. Higher temperatures can accelerate the curing reaction but may also lead to different network structures. core.ac.uk
Presence of Other Components: The addition of other components, such as reactive diluents or toughening agents, can alter the crosslink density by participating in the reaction or by physically disrupting the network formation. mdpi.com
Research has demonstrated that by carefully controlling these factors, the crosslink density of the resulting epoxy network can be tailored to achieve desired material properties. core.ac.ukmdpi.com For instance, increasing the concentration of a trifunctional monomer in a dual-cure system was found to increase the gel fraction, indicating a higher crosslinking density. mdpi.com
Formation of Highly Crosslinked Polymer Networks
The formation of highly crosslinked polymer networks is a hallmark of this compound and similar epoxy systems. acs.org This high degree of crosslinking is responsible for many of the desirable properties of these materials, including high stiffness, strength, and thermal stability. core.ac.uk The network is formed through the chemical reactions between the epoxy groups of the resin and a suitable curing agent, often an amine. researchgate.net
The process begins with a liquid mixture of the resin and curing agent. As the curing reaction proceeds, the molecular weight of the polymer increases, and eventually, a gel point is reached where a continuous network is formed. Further reaction leads to a vitrified, solid material with a high crosslink density. acs.org In these highly crosslinked networks, the polymer chains are tightly held together, restricting their mobility. researchgate.net
Molecular dynamics simulations have been used to study the formation and fracture of these highly crosslinked networks at a molecular level. acs.org These simulations have shown that the bond strength is highest in the highly crosslinked limit. acs.org The structure of these networks can be complex, with some studies suggesting the formation of spatial heterogeneity during the curing process. acs.org The final architecture of the highly crosslinked network is what ultimately determines the macroscopic performance of the cured epoxy material. acs.org
Interpenetrating Polymer Network (IPN) Formation
Interpenetrating Polymer Networks (IPNs) are a class of polymer blends where two or more distinct crosslinked polymer networks are synthesized in the presence of each other. cnrs.frmdpi.com This intimate entanglement of networks can lead to materials with synergistic properties, often exhibiting characteristics that are a combination of the individual polymer networks. expresspolymlett.com
In the context of this compound (BADGE or BADA), IPNs are often formed by combining it with another polymer system, such as a diglycidyl ether of bisphenol-A (DGEBA) epoxy resin, and curing them simultaneously through different polymerization mechanisms. nycu.edu.twresearchgate.net For example, the acrylate groups of BADGE can undergo free-radical polymerization, while the epoxy groups of DGEBA can be cured via a step-growth polymerization with an amine curing agent. cnrs.frnycu.edu.tw
The kinetics of IPN formation are complex, as the two growing networks can influence each other. nycu.edu.tw Studies have shown that the presence of one network can sterically hinder the curing reaction of the other, leading to decreased rate constants and increased activation energies compared to the individual components. nycu.edu.tw The increased viscosity and potential for vitrification in the IPN system can restrain chain mobility and the diffusion of reactive species. nycu.edu.tw
The final properties of the IPN are highly dependent on the composition and the degree of phase separation between the two networks. expresspolymlett.comresearchgate.net Depending on the miscibility and curing conditions, the resulting IPN can range from a transparent material with finely dispersed phase domains to a phase-separated system with distinct domains of each polymer network. cnrs.frresearchgate.net
Below is a data table summarizing the kinetic parameters for the curing of pure Bisphenol A diacrylate (BADA) and an IPN of BADA and diglycidyl ether of bisphenol-A (DGEBA).
| System | Apparent Rate Constant (k) | Activation Energy (Ea) |
| Pure BADA | Higher | Lower |
| BADA/DGEBA IPN | Lower | Higher |
| This table is based on findings that show the IPN has a lower apparent rate constant and higher activation energy than pure BADA. nycu.edu.tw |
Simultaneous Curing Strategies for this compound IPNs
Interpenetrating Polymer Networks (IPNs) composed of this compound (BADA) and an epoxy resin, such as diglycidyl ether of bisphenol-A (DGEBA), are created through simultaneous curing processes. nycu.edu.tw This strategy involves the concurrent but independent polymerization of two different monomer systems to form two intertwined polymer networks. nycu.edu.twcnrs.fr The distinct polymerization mechanisms, typically free-radical polymerization for the acrylate component and cationic or amine-catalyzed polymerization for the epoxy component, allow for the formation of these complex structures. cnrs.frexpresspolymlett.com
Various curing strategies can be employed to initiate and control the simultaneous polymerization:
Dual Initiator Systems: This common approach utilizes a combination of initiators that are activated by different stimuli. For example, a photoinitiator can be used for the radical polymerization of the acrylate component under UV light, while a thermal initiator or a cationic photoinitiator triggers the epoxy polymerization. expresspolymlett.comsemanticscholar.orgmdpi.com This allows for a degree of independent control over the initiation of each network formation.
Thermal Curing: In some systems, both the acrylate and epoxy components can be cured thermally using appropriate initiators, such as benzoyl peroxide for the acrylate and an amine like 4,4'-methylenedianiline (B154101) for the epoxy. nycu.edu.tw The curing temperatures are selected to activate both initiator systems concurrently.
Electron Beam (EB) Curing: High-energy electron beams can also be used to initiate the polymerization of both acrylate and epoxy components, often in the presence of a cationic photoinitiator for the epoxy. osti.gov
The choice of curing strategy and the specific initiators and monomers used significantly impact the morphology and final properties of the IPN. researchgate.netcnrs.fr The relative rates of the two polymerization reactions are critical; if one reaction proceeds much faster than the other, a more phase-separated morphology may result. cnrs.fr Conversely, closely matched reaction rates can lead to a more homogeneous and interpenetrated structure. researchgate.net
Kinetic Studies of Interpenetrating Polymer Network Formation
Kinetic studies of the simultaneous formation of this compound (BADA) and epoxy Interpenetrating Polymer Networks (IPNs) reveal complex interactions between the two developing networks. nycu.edu.tw Techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are commonly used to monitor the conversion of the functional groups (C=C for acrylate and epoxide for the epoxy) over time and at different temperatures. nycu.edu.twcnrs.fracs.org
A key finding from kinetic studies is that the formation of the IPN generally leads to a decrease in the reaction rate constants and an increase in the activation energies for both the acrylate and epoxy polymerizations compared to the individual components. nycu.edu.tw This phenomenon is attributed to several factors:
Steric Hindrance: The intertwining of the two polymer networks creates a sterically hindered environment. nycu.edu.tw The growing chains of one network can physically block the reactive sites of the other, making it more difficult for the polymerization to proceed.
Vitrification: As the crosslinking density increases, the system can transition from a liquid or rubbery state to a glassy state (vitrification). This dramatically reduces molecular mobility and can lead to the reaction rate becoming diffusion-controlled, effectively halting the polymerization before complete conversion is achieved. nycu.edu.twresearchgate.netcnrs.fr
Research on a 50/50 BADA/DGEBA IPN cured with benzoyl peroxide and 4,4'-methylenedianiline demonstrated these effects. nycu.edu.tw The study found that the epoxide curing kinetics could be described by a combination of a non-catalytic bimolecular reaction and a catalyzed termolecular reaction, while the acrylate curing followed first-order kinetics. nycu.edu.tw The kinetic parameters calculated from this study clearly showed lower rate constants and higher activation energies for the IPN compared to the pure BADA and DGEBA systems. nycu.edu.tw
The sequence of curing in sequential IPN formation also significantly impacts the kinetics of the second polymerization step. acs.org For example, if the dimethacrylate component is photocured first, the resulting rigid network can impede the subsequent thermal curing of the epoxy, affecting its conversion and reaction rate. acs.org Conversely, curing the epoxy first can create a different network topology that influences the photocuring of the dimethacrylate. acs.org
These kinetic studies are crucial for understanding and controlling the structure-property relationships in BADA-epoxy IPNs. By manipulating the curing conditions and the composition of the system, it is possible to tailor the degree of interpenetration, phase morphology, and ultimately, the mechanical and thermal properties of the final material. researchgate.netcnrs.fr
Table 1: Kinetic Parameters for the Curing of Pure BADA and BADA/DGEBA IPN nycu.edu.tw
| System | Temperature (°C) | Apparent Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) |
| Pure BADA | 65 | 1.83 x 10⁻⁴ | 73.6 |
| 70 | 2.50 x 10⁻⁴ | ||
| 75 | 3.50 x 10⁻⁴ | ||
| 80 | 4.67 x 10⁻⁴ | ||
| BADA/DGEBA=50/50 IPN | 65 | 1.17 x 10⁻⁴ | 84.9 |
| 70 | 1.83 x 10⁻⁴ | ||
| 75 | 2.67 x 10⁻⁴ | ||
| 80 | 3.83 x 10⁻⁴ |
Advanced Material Applications and Performance Research
Coatings Technology Based on Bisphenol A Epoxy Diacrylate
The inherent characteristics of this compound, such as high reactivity, excellent chemical resistance, and hardness, make it a preferred choice in the coatings industry. mdpi.com It is a key component in formulations for a variety of substrates, including wood, plastics, and metals. igmresins.comigmresins.com
This compound is a principal component in the formulation of coatings that are cured using ultraviolet (UV) light or electron beam (EB) radiation. ashland.com The presence of acrylate (B77674) groups allows for rapid polymerization upon exposure to these energy sources, a process known as free-radical curing. This rapid curing mechanism results in the quick formation of hard, durable, and resistant films. chemblink.com
Below is a table summarizing the properties of a standard this compound formulation diluted with a reactive diluent:
| Property | Value | Test Condition |
| Appearance | Transparent liquid | Visual |
| Color (Pt-Co) | ≤100 | ASTM D1209 |
| Viscosity | 30000-60000 Cps | @25℃ |
| Acid Value | ≤3 mg KOH/g | ASTM D974 |
| Specific Gravity | 1.15±0.02 | ASTM D1475 |
| Refractive Index | 1.533±0.005 | Abbe Refractometer |
| Functionality | 2.0 | Theoretical |
This table presents typical properties of a standard this compound diluted with 20% TPGDA, as seen in commercial formulations. mdpi.com
The robust chemical structure of cured this compound provides exceptional protective qualities. These coatings are highly resistant to abrasion, chemicals, and environmental factors, making them ideal for demanding applications. chemblink.com They are frequently used to protect automotive parts, industrial equipment, and electronic components. chemblink.com
In addition to their protective functions, these coatings also offer superior decorative properties. They are capable of producing films with high gloss and clarity, enhancing the aesthetic appeal of the coated object. specialchem.com This makes them suitable for applications such as furniture and floor coatings on wooden substrates, as well as coatings for plastics in various consumer products. ashland.com
Research into the application of Bisphenol A-based epoxy resins has extended to the development of hydrophobic coatings, which are crucial for protecting surfaces from water damage and corrosion. While not solely focused on the diacrylate, studies on Bisphenol A (DGEBA)-based epoxy resins for creating water-repellent surfaces on materials like concrete are highly relevant. mdpi.com The inherent low water solubility and durability of the epoxy backbone contribute to the formation of a barrier against moisture penetration. ashland.commdpi.com
The development of such coatings involves formulating the epoxy resin to maximize the contact angle of water on the cured surface. The chemical and thermal resistance of these epoxy systems are key parameters in ensuring the longevity of their hydrophobic properties. mdpi.com
Adhesion Science and Applications
The molecular structure of this compound, containing polar epoxy groups, contributes to its excellent adhesion to a wide range of materials. This makes it a fundamental component in the formulation of high-strength adhesives. chemblink.com
This compound is utilized in structural adhesives that require high bond strength and long-term durability. chemblink.com When cured, the resulting thermoset polymer forms strong and resilient bonds, capable of withstanding significant mechanical stress. chemblink.com This makes it a valuable material in industries such as automotive and construction, where it is used for bonding structural components. nadkarnispc.com Its ability to form strong, durable bonds also extends to specialized applications, including dental adhesives and composite resins. chemblink.com
The inherent adhesive properties of this compound can be further enhanced through careful formulation and surface preparation. The effectiveness of an adhesive is largely dependent on its ability to wet the substrate and the interactions at the coating-substrate interface. nadkarnispc.com
For metallic substrates, the polar groups in the epoxy resin can form strong electromagnetic attractions, including hydrogen bonds, with the metal surface. researchgate.net Surface treatments like roughening can increase the interfacial bonding area and promote mechanical interlocking, further improving adhesion. researchgate.net
In the case of plastic substrates, the interaction is more complex and depends on the surface energy of the plastic. nadkarnispc.com Reactive diluents in the formulation can help in etching or swelling the plastic surface, which creates more sites for mechanical adhesion. radtech.org The table below indicates the general adhesion performance of this compound-based coatings on various substrates.
| Substrate | Adhesion Performance |
| Wood | Excellent |
| PVC | Good |
| Plastics (General) | Good |
| Metals | Excellent |
This table provides a general overview of the adhesion capabilities of this compound formulations on different materials. igmresins.comigmresins.comsinocurechem.com
Composites and Nanocomposite Systems
This compound is a significant oligomer in the formulation of high-performance composites and nanocomposite systems. Its inherent properties, including excellent reactivity, mechanical strength, and thermal stability, make it a versatile component for creating advanced materials with tailored characteristics.
Integration in Epoxy Composites and Advanced Composite Materials
This compound serves as a key matrix resin in the fabrication of advanced composite materials. When integrated into composite structures, it enhances mechanical strength and thermal stability. Its molecular structure, which contains both epoxy and acrylate groups, allows for versatile cross-linking during polymerization, leading to the formation of highly durable and chemically resistant materials. This makes it suitable for a range of high-performance applications, including components for the aerospace and automotive industries chemblink.com. The use of this epoxy acrylate oligomer in radiation-curable formulations imparts high gloss, excellent reactivity, and notable chemical and mechanical fastness ashland.com. Hybrid systems, which combine this compound with traditional bisphenol A epoxy resins, have been developed to create UV-cured materials with specific properties, leveraging the advantages of both resin types researchgate.net.
Organic/Inorganic Nanocomposite Coatings Development
The development of hybrid organic/inorganic nanocomposite coatings often utilizes this compound as a primary component of the organic matrix. These coatings aim to combine the flexibility and processability of polymers with the hardness and durability of inorganic materials. One area of research involves the creation of clear coatings through electron beam curing of a formulation containing Bisphenol A diglycidyl ether diacrylate mixed with a reactive diluent and incorporating silica (B1680970) nanoparticles iaea.org. Such nanocomposite materials exhibit remarkable enhancements in properties like scratch resistance, wear resistance, and impact resistance iaea.org. The incorporation of nanoparticles like ZnO and silica into a bisphenol A diglycidyl ether epoxy resin has been shown to yield dual-function coatings with high anti-corrosion and photocatalysis activities mdpi.com.
Reinforcement with Nanoparticles (e.g., Silica, Nanoclays, Carbon Nanotubes)
To further enhance the performance of epoxy-based systems, various nanoparticles are incorporated as reinforcing agents. The addition of nanofillers like carbon nanotubes (CNTs), nanoclays, and silica nanoparticles into epoxy matrices is a strategy to improve mechanical and physical properties at low filler concentrations researchgate.netdtic.milcranfield.ac.uk.
Silica (SiO2): The incorporation of silica nanoparticles into coating formulations based on Bisphenol A diglycidyl ether diacrylate significantly improves abrasion resistance. To ensure better compatibility with the non-polar coating formulations, the silica nanoparticles can be modified by radiation grafting of vinyl monomers. This modification has been found to further enhance abrasion resistance, pencil hardness, and gloss of the resulting coating iaea.org.
Nanoclays: The use of organically modified montmorillonite (B579905) (OMMT) nanoclay in epoxy novolac and diglycidyl ether of bisphenol A (DGEBA) resin blends has been shown to enhance storage modulus researchgate.net.
Carbon Nanotubes (CNTs): CNTs are of great interest as reinforcements due to their exceptional stiffness and strength researchgate.net. Dispersing CNTs within an epoxy matrix can, however, be challenging due to strong van der Waals forces causing aggregation dtic.milbrunel.ac.uk. Various techniques, such as noncovalent functionalization and physical adsorption, are employed to modify CNTs to improve their dispersion and interfacial adhesion within the epoxy resin, leading to enhanced mechanical properties researchgate.net. Research has demonstrated that incorporating even small weight fractions of functionalized CNTs can significantly increase properties like the interlaminar shear strength of fiber-reinforced composites cranfield.ac.uk.
The table below summarizes the effect of incorporating silica nanoparticles on the properties of a Bisphenol A diglycidyl ether diacrylate-based coating.
| Property | Neat Coating | Coating with Unmodified Silica | Coating with Modified Silica |
| Abrasion Resistance | Baseline | Significantly Improved | Further Improved |
| Pencil Hardness | Baseline | - | Significantly Improved |
| Gloss (60° angle) | Baseline | Significantly Reduced | Improved over unmodified |
Data synthesized from research on electron beam cured nanocomposite coatings. iaea.org
Hybrid Epoxy Nanocomposite Architectures and Properties
Hybrid epoxy nanocomposite architectures involve the combination of different organic and inorganic components at the nanoscale to achieve synergistic property enhancements. Hybrid UV-cured resins can be prepared by using Bisphenol A epoxy resin and this compound as the main raw materials, along with various monomers and photoinitiators researchgate.net. These systems leverage the distinct characteristics of both cationic and free-radical polymerization.
Another approach involves creating hybrid organic-inorganic networks through dual-cure processes, combining photopolymerization with sol-gel processes polito.it. For instance, a formulation containing Bisphenol A epoxy acrylate and triethoxysilylpropylamine can be used to create protective coatings with high transparency and enhanced thermal and mechanical properties polito.it. These hybrid materials exhibit improved properties such as hydrophobicity, thermal stability, and flame retardancy polito.it. The interlocking of the organic epoxy network with an inorganic silica network at a molecular level results in materials with superior performance characteristics compared to the individual components.
Three-Dimensional (3D) Printing and Rapid Prototyping
This compound is a foundational oligomer in the formulation of photocurable resins used in additive manufacturing, particularly in vat polymerization techniques like Stereolithography (SLA) and Digital Light Processing (DLP).
Photocurable Resins for Digital Light Processing (DLP) and Stereolithography (SLA)
In SLA and DLP, a liquid photopolymer resin is selectively cured layer-by-layer by a light source (a UV laser in SLA, a digital projector in DLP) to build a 3D object nih.govacs.org. This compound is often used as the main oligomer or matrix resin in these formulations due to its rapid curing capabilities when exposed to UV light, which results in hard, durable, and chemically resistant polymers chemblink.com.
The performance of the 3D printed part is highly dependent on the specific composition of the resin. Formulations are typically a blend of components:
Oligomers: this compound (BAEA) often serves as the main matrix, providing the core mechanical properties bohrium.com.
Reactive Diluents: Monomers like 1,6-hexanediol (B165255) diacrylate (HDDA) and tri(propylene glycol) diacrylate (TPGDA) are added to reduce the viscosity of the resin, which is crucial for the recoating process between layers, and to influence photopolymerization speed acs.orgbohrium.com.
Crosslinking Agents: Multifunctional acrylates such as pentaerythritol (B129877) triacrylate (PETA) are used to increase the crosslink density, thereby enhancing the strength of the final cured product bohrium.com.
Photoinitiators: Compounds that absorb light and generate reactive species (free radicals) to initiate polymerization bohrium.com.
Research has focused on optimizing these formulations to achieve a balance of properties. For example, one study investigated various compositions and found that a resin composed of 10 mmol BAEA, 30 mmol HDDA, 50 mmol TPGDA, and 10 mmol PETA, with specific photoinitiators, achieved a desirable low viscosity, minimal shrinkage, and high tensile strength bohrium.com. Another study determined that a formula with 2.0 mol of Bisphenol A epoxy acrylate oligomer and 20.0 mol of an active diluent resulted in printed products with a smooth surface and excellent performance plaschina.com.cn.
The table below presents findings from a study on an acrylate-based photosensitive resin for SLA 3D printing, highlighting the performance of an optimized formulation.
| Property | Optimized Resin Formulation Value |
| Viscosity (at 25 °C) | 239.53 mPa·s |
| Volume Shrinkage Rate | 4.36% |
| Tensile Strength | 43.19 MPa |
| Elongation at Break | 5.62% |
Data from a study optimizing resin composition for 3D printing applications. bohrium.complaschina.com.cn
High-Resolution Microfabrication Applications
The utility of Bisphenol A derivatives extends to the field of high-resolution microfabrication, where precision and material stability are paramount. In stereolithography (SLA), a form of 3D printing, photosensitive resins are cured layer-by-layer to create intricate structures. This compound is often used as the main matrix component in these resins due to its favorable photocuring kinetics and the mechanical properties it imparts to the final product. bohrium.com
Research into acrylate-based photosensitive resins for stereolithography has demonstrated that formulations containing this compound, in combination with reactive diluents and crosslinking agents, can achieve high accuracy. For instance, a study developing a hybrid epoxy-acrylate photosensitive resin reported that fabricated parts exhibited a dimensional shrinkage factor of less than 2.00% and a curl factor below 8.00%, indicating high fidelity to the original computer-aided design (CAD) models. researchgate.net This level of precision is critical for microfabrication applications where dimensional accuracy directly impacts the functionality of the manufactured part.
Material Development for Advanced 3D Printing (e.g., Microchannels)
The development of advanced materials for 3D printing is crucial for fabricating complex structures like microfluidic devices, which require precisely defined microchannels. While research has highlighted the use of Bisphenol-A ethoxylate dimethacrylate (BEMA), a related compound, for creating non-cytotoxic, high-resolution microchannels, the foundational chemistry of Bisphenol A-based acrylates is central to these advancements. These materials serve as photo-responsive resins that enable the printing of complex 3D structures with microchannels as small as 150 μm in diameter.
In these applications, the resin is typically a hydrogel formulation that is cured using direct light processing (DLP), a 3D printing technology that projects images onto the liquid resin to solidify it. The formulation of these resins is a critical aspect of achieving high resolution. For example, an optimized resin composed of this compound (BAEA), reactive diluents like 1,6-hexanediol diacrylate (HDDA) and tri(propylene glycol) diacrylate (TPGDA), and a crosslinking agent achieved a low viscosity and a minimal shrinkage rate of 4.36%, making it a promising candidate for high-precision 3D printing applications. bohrium.com
The table below summarizes the composition and performance of a photosensitive resin developed for stereolithography.
| Component | Molar Amount (mmol) | Function | Resulting Property |
|---|---|---|---|
| This compound (BAEA) | 10 | Main Matrix |
Viscosity: 239.53 mPa·s @ 25°C
|
| 1,6-hexanediol diacrylate (HDDA) | 30 | Reactive Diluent | |
| tri(propylene glycol) diacrylate (TPGDA) | 50 | Reactive Diluent | |
| Pentaerythritol triacrylate (PETA) | 10 | Crosslinking Agent | |
| Photoinitiators (TPO & 1173) | 2.5 mol % each | Initiate Polymerization |
Functional Polymer Development
The chemical structure of this compound provides a foundation for developing functional polymers where specific properties can be engineered for advanced applications.
Self-Healing: Recent research has successfully incorporated self-healing properties into polymers based on this compound. One approach utilizes host-guest chemistry, where a supramolecular complex is integrated into the epoxy's crosslinked network. utk.edu In this system, a β-cyclodextrin/azobenzene inclusion complex, which contains reactive C=C bonds, is copolymerized with the epoxy diacrylate via a UV curing process. utk.edu The reversible nature of these host-guest interactions allows the polymer network to be "turned on" or "off," enabling the material to self-heal upon damage when stimulated, for example, by moderate heat. In one study, the tensile strength of a damaged sample was restored to 63.3% of its original value after the healing process. utk.edu
Conductivity: Epoxy resins, including those derived from Bisphenol A, are typically thermal and electrical insulators, with a low intrinsic thermal conductivity in the range of 0.1–0.2 W·m−1·K−1. mdpi.com This property is due to the amorphous structure of the polymer chains, which scatters phonons and impedes heat transport. While enhancing the conductivity of this compound itself is a challenge, research on related Bisphenol A diglycidyl ether (BADGE) based resins shows that strategies to improve thermal conductivity often involve creating more ordered structures within the polymer matrix to facilitate phonon transport. However, the inherent flexibility of the Bisphenol A backbone in BADGE-based resins is insufficient to significantly enhance thermal conductivity through structural ordering alone. mdpi.com
Derivatives of Bisphenol A are being investigated as advanced photoresist materials for next-generation microelectronics manufacturing, including electron beam lithography (EBL) and extreme ultraviolet lithography (EUVL). A molecular glass photoresist based on a Bisphenol A derivative, referred to as BPA-6-epoxy, has been developed as a negative-tone resist. nih.gov Negative-tone photoresists are materials where the regions exposed to light become less soluble and remain after development.
In studies using this material, the addition of nucleophilic compounds like 2-aminoanthracene (B165279) was found to regulate the epoxy cross-linking reaction, optimizing the pattern outline and preventing defects. nih.gov This approach has demonstrated a significant reduction in line width roughness (LWR), a critical parameter in fabricating high-resolution circuits. nih.gov Further research has explored other Bisphenol A derivatives with tert-butyl ester groups as positive-tone resists, capable of producing 40 nm line/space patterns. researchgate.net
The table below presents research findings on the performance improvement of a BPA-6-epoxy photoresist with the use of an additive in EUVL applications. nih.gov
| Half-Pitch (HP) | Line Width Roughness (LWR) without Additive (nm) | Line Width Roughness (LWR) with 2-Aminoanthracene (nm) |
|---|---|---|
| 25 nm | 4.9 | 3.8 |
| 22 nm | 6.9 | 3.0 |
Structure Property Relationships and Material Characterization
Analysis of Thermal Properties
The glass transition temperature (Tg) is the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, viscous state. For thermosetting polymers like those derived from Bisphenol A epoxy diacrylate, the Tg is heavily influenced by the crosslink density and the chemical structure of the network.
In a study of Bisphenol A epoxy acrylate (B77674) (BAEA) blended with a flame-retardant monomer, bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl phosphate (DAPP), the Tg was found to decrease as the DAPP content increased. Pure BAEA exhibited a Tg of 86.8 °C. With increasing amounts of the more flexible DAPP monomer, the Tg of the cured acrylate was reduced due to decreased chain rigidity and increased chain mobility.
The modification of commercial Bisphenol A-based epoxy resin (DGEBA) with multifunctional epoxies can lead to an increase in Tg. The addition of a tri-functional epoxy at a 10 wt.% concentration resulted in a slight increase in Tg of about 5% compared to the unmodified DGEBA. This is attributed to the enhanced crosslinking of the DGEBA blend ed.ac.ukresearchgate.net.
The type of curing agent used also has a significant impact on the Tg of Bisphenol A epoxy resins. For instance, the Tg of a thermoset cured with an aromatic amine is generally higher than one cured with an aliphatic or cycloaliphatic amine digitallibrarynasampe.org.
Furthermore, the degree of crosslinking has a direct correlation with the glass transition temperature. Studies on various epoxy systems have shown that as the crosslinking density increases, the Tg also increases northwestern.edu. This is because a more densely crosslinked network restricts the mobility of the polymer chains, requiring more thermal energy to transition to a rubbery state.
Table 4: Glass Transition Temperature (Tg) of this compound Formulations
| Formulation | Glass Transition Temperature (°C) |
|---|---|
| Pure BAEA | 86.8 |
| BAEA/DAPP (90/10) | 77.2 |
| BAEA/DAPP (80/20) | 68.5 |
| BAEA/DAPP (70/30) | 59.3 |
| BAEA/DAPP (60/40) | 50.1 |
| BAEA/DAPP (50/50) | 41.0 |
| DGEBA (Reference) | ~141-144 |
| DGEBA with 10 wt% tri-functional epoxy | ~148 |
Thermal Degradation Behavior
The thermal degradation of this compound (BADGEA) and related epoxy systems involves complex reactions leading to the formation of various volatile and non-volatile products. The decomposition process is significantly influenced by the atmosphere and temperature. Under inert atmospheres, pyrolysis is the primary degradation mechanism.
Thermogravimetric analysis (TGA) coupled with infrared spectroscopy (TGA-IR) reveals the evolution of gases such as carbon monoxide (CO) and carbon dioxide (CO2) during pyrolysis researchgate.netmdpi.com. The initial stages of decomposition for some related epoxy maleates involve the scission of the ester linkage, leading to the elimination of CO2 at temperatures between 114°C and 142°C. Subsequent stages at higher temperatures (316°C to 386°C) involve further chain scission and the formation of water and higher phenols researchgate.net.
Detailed analysis of the degradation products shows that the Bisphenol A moiety is a primary source of evolved compounds. Key decomposition products identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (PY-GC-MS) include phenol, 4-isopropylphenol, and Bisphenol A itself nih.gov. The formation of these products indicates that bond scission occurs at the propyl group between the aromatic rings and at the carbon-oxygen ether bond nih.gov. Other significant products from the thermal degradation of the base epoxy resin include acrolein, acetone, allyl alcohol, water, cresols, and xylenols mdpi.com.
The temperature plays a crucial role in the accessible pyrolysis pathways. Studies on bisphenol A (BPA) epoxies show that pyrolysis at temperatures above 450°C leads to extensive fragmentation, which is useful for material identification. However, degradation at lower temperatures reveals different product profiles that provide insight into the specific thermal degradation mechanisms researchgate.netresearchgate.net. For instance, temperature variations can influence the formation pathways of products like p-isopropylphenol and p-isopropenylphenol researchgate.netresearchgate.net. In aerobic conditions, thermal oxidative aging occurs, where oxygen acts as a critical factor in the degradation process, leading to mass loss and deterioration of the material's properties mdpi.com. The degradation reactions can yield complex oxidation products, including hydroperoxides, alcohols, and esters mdpi.com.
Table 1: Major Thermal Degradation Products of Bisphenol A-Based Epoxy Systems
| Product Category | Specific Compounds Identified | Reference |
|---|---|---|
| Gases | Carbon Monoxide (CO), Carbon Dioxide (CO2) | researchgate.netmdpi.com |
| Phenolic Compounds | Phenol, 4-isopropylphenol, Cresols, Xylenols, Bisphenol A | mdpi.comnih.gov |
| Aliphatic Compounds | Acrolein, Acetone, Allyl alcohol | mdpi.com |
| Other | Water | mdpi.comresearchgate.net |
Influence of Composition and Curing on Thermal Stability
The introduction of flame-retardant monomers into the resin blend is a key strategy to modify thermal stability. For example, blending Bisphenol A epoxy acrylate (BAEA) with a phosphorus-containing monomer like bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl phosphate (DAPP) alters the degradation pathway. While the decomposition temperature (Td) tends to decrease with increasing DAPP content, the char yield increases significantly. This is because the phosphorus compound decomposes at an earlier stage, forming a protective, insulating layer of phosphate groups on the polymer surface that inhibits further burning researchgate.netmdpi.com.
Table 2: Effect of DAPP Content on Thermal Properties of Cured BAEA
| BAEA/DAPP Molar Ratio | Td (°C) at 5% Weight Loss | Char Yield (%) at 700°C |
|---|---|---|
| 100/0 | 368.1 | 11.2 |
| 90/10 | 350.3 | 16.2 |
| 80/20 | 342.3 | 19.1 |
| 70/30 | 335.2 | 22.8 |
| 60/40 | 330.1 | 23.1 |
| 50/50 | 325.4 | 24.5 |
Data derived from a study on BAEA/DAPP systems researchgate.net.
The type of curing agent used to crosslink the epoxy resin also has a profound effect on thermal stability. A comparative study of a Bisphenol A-based epoxy resin (EBN) cured with different aromatic amines—4,4'-diaminodiphenylmethane (DDM), 4,4'-diaminodiphenylsulfone (DDS), and an imide-amine (IMAM)—demonstrated significant differences in thermal performance. The resin cured with DDS showed high initial thermal stability, while the resin cured with IMAM exhibited the highest residual weight at 900°C, likely due to the presence of thermally stable CF3 groups in the curing agent's structure nih.gov.
Furthermore, the structure of the epoxy resin itself plays a vital role. For instance, epoxy resins based on hexafluoroisopropylidene)diphenol (EFN) were found to be thermally more stable than conventional Bisphenol A-based epoxy resins (EBN) when cured with the same agents, a property attributed to the fluorinated groups in the EFN network nih.gov. Copolymerization is another approach to enhance thermal properties. Studies involving the copolymerization of liquefied bamboo with Bisphenol A and epichlorohydrin have shown that the resulting resins can exhibit good thermal stability, with glass transition temperatures (Tg) up to 104.1°C and 5% weight loss temperatures up to 264.5°C researchgate.net. The addition of fillers, such as lignin, can also increase the thermal resistance of the final composite material researchgate.net.
Rheological Behavior Studies
Viscosity Characteristics and Control Strategies
This compound is characterized by its very high viscosity in the uncured state. This high viscosity, often exceeding 1 x 10^6 centipoise (cP), is a result of the molecular structure and strong intermolecular forces, such as hydrogen bonding thermofisher.com. A product data sheet for a standard bifunctional Bisphenol A-based epoxy acrylate reports a viscosity of 8,000 mPa·s at 60°C, highlighting the need for elevated temperatures to achieve a workable flow azom.com.
The rheological behavior of these resins is typically non-Newtonian, specifically pseudoplastic or shear-thinning. This means the viscosity decreases as the shear rate increases semanticscholar.org. This property is crucial for processing, as the application of shear during mixing or coating can temporarily reduce viscosity and improve handling.
Temperature is a primary tool for controlling the viscosity of this compound. Increasing the temperature significantly lowers the viscosity, making the resin easier to process and apply semanticscholar.org. However, the most common strategy for viscosity control at ambient or moderately elevated temperatures is the use of diluents. These can be non-reactive solvents, which evaporate during curing, or, more commonly in modern formulations, reactive diluents that become part of the final polymer network core.ac.uk.
Reactive Diluent Role in Viscosity Reduction
Reactive diluents are low-viscosity monomers added to high-viscosity epoxy acrylate formulations to improve their handling and application properties researchgate.netcore.ac.uk. These diluents possess functional groups, typically acrylate or methacrylate (B99206), that allow them to co-polymerize with the epoxy acrylate oligomer during the curing process, thus becoming permanently incorporated into the crosslinked structure researchgate.net.
The effectiveness of a reactive diluent depends on its chemical structure, functionality (mono-, di-, tri-functional), and concentration. Common reactive diluents used with this compound include:
Monofunctional: Hydroxyethyl Methacrylate (HEMA), Octyl/Decyl Acrylate (ODA) researchgate.netthermofisher.com.
Difunctional: 1,6-Hexanediol (B165255) Diacrylate (HDDA), Tri(propylene glycol) Diacrylate (TPGDA) researchgate.netresearchgate.netthermofisher.com.
Trifunctional: Trimethylolpropane (B17298) Triacrylate (TMPTA) researchgate.netresearchgate.net.
The addition of these diluents can dramatically reduce the formulation's viscosity. For instance, a standard this compound can be diluted with 20% TMPTA to achieve a viscosity of approximately 50,000 mPa·s at 25°C researchgate.net. Another formulation diluted with 20% TPGDA is described as having low viscosity researchgate.net. Research has shown that even a small amount of an effective diluent can cause a significant drop in viscosity thermofisher.com.
While essential for processing, the choice and amount of reactive diluent also influence the properties of the cured material. The addition of diluents generally lowers the degree of crosslinking compared to the undiluted resin, which can affect mechanical properties like hardness and flexibility, as well as thermal properties such as the glass transition temperature (Tg) researchgate.netcore.ac.uk. For example, in one study, the use of TMPTA, a trifunctional diluent, resulted in a cured film with the highest crosslink density compared to films made with monofunctional (HEMA) or difunctional (HDDA) diluents researchgate.net. Therefore, formulation development requires a careful balance between achieving the desired application viscosity and maintaining the required performance characteristics of the final cured product.
Spectroscopic and Microscopic Characterization Techniques in Polymer Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for the characterization of this compound and the polymers derived from it. Its applications range from verifying the chemical structure of the synthesized monomer to monitoring the kinetics of the curing process in real-time.
Structural Characterization: FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The FTIR spectrum provides a unique fingerprint of the compound. For a typical Bisphenol A-based epoxy acrylate, key characteristic absorption peaks can be observed that confirm its structure. These include:
A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups formed during the epoxy ring-opening reaction with acrylic acid researchgate.net.
A strong absorption peak around 1720 cm⁻¹ due to the C=O stretching of the newly formed ester group researchgate.net.
A peak around 1608 cm⁻¹ and another at 1637 cm⁻¹ which are characteristic of the C=C double bond stretching of the acrylate group researchgate.netazom.comcore.ac.uk.
Disappearance or significant reduction of the epoxy ring absorption band, typically found around 915 cm⁻¹ , indicates a successful reaction between the epoxy resin and acrylic acid nih.gov.
Monitoring Curing Process: One of the most critical applications of FTIR spectroscopy in this context is monitoring the progress of the polymerization (curing) reaction. During UV or thermal curing, the acrylate double bonds (C=C) react and are consumed. By tracking the decrease in the intensity of the absorption band corresponding to the C=C bond (e.g., at 1637 cm⁻¹), the rate of polymerization and the degree of conversion can be quantified azom.comcore.ac.uk.
This is often done by ratioing the peak area of the reacting C=C bond against an internal standard peak that does not change during the reaction, such as a C=O or an aromatic ring vibration. The disappearance of the C=C peak in the FTIR spectrum of a cured sample, compared to the uncured resin, confirms the completion of the polymerization process researchgate.net. This technique can be coupled with other analytical methods, such as rheometry, to simultaneously measure the changes in molecular structure and mechanical properties during curing azom.comcore.ac.uk.
Table 3: Key FTIR Absorption Bands for Bisphenol A Epoxy Acrylate Analysis
| Wavenumber (cm⁻¹) | Assignment | Application in Analysis | Reference |
|---|---|---|---|
| ~3400 | O-H stretch | Confirmation of epoxy ring-opening | researchgate.net |
| ~1720 | C=O stretch (ester) | Confirmation of acrylation reaction | researchgate.net |
| ~1637, ~1608 | C=C stretch (acrylate) | Identification of reactive group; Monitoring consumption during curing | researchgate.netazom.comcore.ac.uk |
| ~915 | C-O stretch (epoxy ring) | Monitoring consumption of epoxy reactant | nih.gov |
| ~1241 | O=C-O-C stretch (ester) | Monitoring formation of polymer backbone | azom.com |
Mass Spectrometry (MALDI-TOF) for Oligomer Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers and oligomers, including this compound resins. This method provides detailed information on the molecular weight and, crucially, the distribution of different oligomer species within a sample, which is not easily accessible by other techniques.
Commercial this compound is not a single, pure compound but rather a mixture of oligomers with varying numbers of repeating bisphenol A units. The distribution of these oligomers significantly influences the resin's properties, such as viscosity, reactivity, and the characteristics of the final cured material. MALDI-TOF MS allows for the precise characterization of this distribution.
In a typical MALDI-TOF analysis, the resin sample is mixed with a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) and a cationizing agent (e.g., a sodium salt) and deposited on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase and ionizing them, typically through the adduction of a sodium ion (Na⁺). The ionized oligomers are then accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight—lighter ions travel faster and reach the detector first.
The resulting MALDI-TOF spectrum consists of a series of peaks, with each peak corresponding to a specific oligomer of the this compound. The mass difference between adjacent peaks in the main series corresponds to the mass of the bisphenol A glycidyl ether repeating unit. This allows for the unambiguous identification of each oligomer (n=0, 1, 2, 3, etc., where 'n' is the number of repeating units).
From the relative intensities of these peaks, the molar mass distribution can be determined. This data can be used to calculate important average molecular weight values, such as the number-average molecular weight (M_n) and the weight-average molecular weight (M_w), and to determine the polydispersity index (PDI = M_w/M_n) of the resin. This detailed molecular-level information is critical for quality control and for understanding how the synthesis process affects the final product composition. The analysis can also reveal the presence of side products or different end-group functionalities within the resin mixture.
Table 8: Illustrative Oligomer Distribution for this compound by MALDI-TOF MS
| Peak (m/z) [M+Na]⁺ | Oligomer Structure (n = number of repeating units) | Relative Intensity (%) |
| 507.5 | n=0 (core diacrylate molecule) | 45 |
| 791.9 | n=1 | 35 |
| 1076.3 | n=2 | 15 |
| 1360.7 | n=3 | 5 |
Note: The m/z values are hypothetical, calculated based on the repeating unit mass of approximately 284.4 g/mol and the addition of a sodium ion (Na⁺). The relative intensities illustrate a typical distribution where lower molecular weight oligomers are more abundant.
Modification Strategies and Performance Enhancement
Toughening Mechanisms and Agents in Bisphenol A Epoxy Diacrylate Systems
Unmodified epoxy resins are often brittle and have poor resistance to crack propagation. tandfonline.com Toughening agents are incorporated into this compound systems to improve their fracture toughness and impact strength. cnrs.fr These agents typically form a separate, dispersed phase within the epoxy matrix, which acts to dissipate energy that would otherwise lead to crack growth. epoxysetinc.com
Several types of toughening agents are utilized, including:
Elastomeric Modifiers : Liquid rubbers such as carboxyl-terminated butadiene-acrylonitrile (CTBN) have been traditionally used. cnrs.fr These rubbers phase-separate during curing to form small rubbery particles within the epoxy matrix. tandfonline.com The toughening mechanism involves cavitation of the rubber particles and subsequent shear yielding of the surrounding epoxy matrix. ucl.ac.uk
Core-Shell Rubber (CSR) Particles : These consist of a rubbery core and a glassy shell. The shell ensures good adhesion to the epoxy matrix, while the rubbery core provides the toughening effect. epoxysetinc.com
Thermoplastic Resins : Certain thermoplastics can be blended with epoxy resins to improve toughness. epoxysetinc.com
Inorganic Nanoparticles : The addition of nanoparticles, such as silica (B1680970), can also enhance the toughness of epoxy resins. researchgate.net Toughening mechanisms in these systems include localized shear-band yielding initiated by the nanoparticles and debonding of the particles followed by plastic void growth of the epoxy matrix. researchgate.net
The effectiveness of a toughening agent depends on factors such as the particle size and volume fraction of the dispersed phase, as well as the interfacial adhesion between the toughening agent and the epoxy matrix.
Flame Retardancy in this compound Resins
Enhancing the flame retardancy of this compound is crucial for its use in applications where fire safety is a concern. This is typically achieved by incorporating flame retardant monomers or additives into the resin system.
Synthesis and Blending of Flame Retardant Monomers
A common strategy is to synthesize reactive flame retardant monomers that can be copolymerized with the BADGEA resin. This ensures that the flame retardant is permanently locked into the polymer network, preventing it from leaching out over time. nsf.gov Phosphorus-containing compounds are widely used as effective, non-halogenated flame retardants for epoxy resins. nsf.govmdpi.commdpi.com
For example, a UV-curable, flame-retardant monomer, bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl phosphate (DAPP), was synthesized and blended with Bisphenol A epoxy acrylate (B77674) (BAEA). mdpi.comnih.gov Another approach involved the synthesis of a novel phosphorus-functionalized epoxy resin, DPHP, from diphenolic acid and triethylphosphite, which was then blended with Bisphenol A diglycidyl ether (BADGE) to improve its flame retardancy. researchgate.net The introduction of these phosphorus-containing monomers into the epoxy system has been shown to significantly enhance their fire resistance. mdpi.comresearchgate.net
Pyrolysis Kinetics and Combustion Analysis
The incorporation of flame retardants alters the pyrolysis and combustion behavior of the this compound resin. Thermogravimetric analysis (TGA) is used to study the thermal degradation and pyrolysis kinetics of these materials. mdpi.com A study on DAPP-blended BAEA revealed that the activation energy of pyrolysis decreases as the phosphorus content increases. mdpi.com The phosphorus compound tends to decompose at an earlier stage of burning, forming an insulating char layer that inhibits further combustion of the resin and the release of flammable gases. mdpi.comnih.gov
Cone calorimetry is a key technique for analyzing the combustion behavior of materials. mdpi.comresearchgate.net For this compound systems blended with phosphorus-containing flame retardants, cone calorimeter data shows significant reductions in key flammability parameters.
Table 1: Cone Calorimeter Data for DAPP/BAEA Blends mdpi.com
| Sample (DAPP/BAEA molar ratio) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Effective Heat of Combustion (EHC) (MJ/kg) |
|---|---|---|---|
| 0/100 | 378.0 | 88.6 | 28.1 |
| 10/90 | 195.4 | 79.2 | 26.5 |
| 20/80 | 171.3 | 75.6 | 25.1 |
| 30/70 | 156.4 | 73.2 | 24.3 |
| 40/60 | 162.1 | 74.1 | 24.5 |
As shown in the table, the addition of DAPP significantly reduces the peak heat release rate and total heat release. mdpi.com
Similarly, blending DPHP with BADGE also leads to improved flame retardancy, as evidenced by an increase in char yield and a reduction in heat release rates.
Table 2: Combustion Data for BADGE/DPHP Blends researchgate.net
| DPHP Content (wt%) | Char Yield (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
|---|---|---|---|
| 0 | 8.3 | 1150 | 120 |
| 10 | 11.2 | 980 | 105 |
| 20 | 14.5 | 850 | 95 |
| 30 | 16.8 | 750 | 88 |
The analysis of the evolved gases during pyrolysis, often conducted using techniques like TGA coupled with Fourier-transform infrared spectroscopy (TGA-IR), shows that the presence of phosphorus-based flame retardants can significantly reduce the amount of released carbon monoxide (CO), a toxic combustion product. mdpi.com The flame retardant mechanism often involves both condensed-phase action (char formation) and gas-phase action (radical scavenging). mdpi.com
Photostabilization of Epoxy Resins
Epoxy resins, including this compound, are susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to discoloration (yellowing), loss of gloss, and deterioration of mechanical properties. elchemy.comtotalboat.com Photostabilization strategies are therefore employed to protect these resins from the damaging effects of UV light.
Formation of UV-Absorbing Moieties within Polymer Networks
To enhance the ultraviolet (UV) resistance of polymer networks based on this compound, strategies have been developed to incorporate UV-absorbing moieties directly into the polymer structure. This approach offers advantages over the simple addition of UV absorbers, such as preventing migration and leaching of the protective agent, thereby ensuring long-term stability and performance. The covalent bonding of these moieties ensures they are an integral part of the polymer network.
One effective method involves the use of reactive UV absorbers, which are molecules that contain a UV-absorbing chromophore and a reactive group that can participate in the polymerization process. Common chromophores used for this purpose include benzophenone and benzotriazole derivatives, which are known for their ability to dissipate UV energy as heat.
The synthesis of such reactive monomers often involves modifying a UV-absorbing molecule to include a polymerizable functional group, such as an acrylate or methacrylate (B99206). For example, a benzophenone-containing monomer can be synthesized and subsequently copolymerized with this compound. This ensures that the UV-absorbing benzophenone unit is covalently bound within the polymer backbone. The concentration of the benzophenone moiety can be adjusted in the monomer feed to control the level of UV protection in the final cured material.
Another approach is the photografting of UV-absorbing monomers onto the surface of a cured this compound film. This technique involves the use of a photoinitiator to create active sites on the polymer surface upon UV irradiation, which can then initiate the polymerization of a UV-absorbing monomer, effectively grafting it onto the surface.
Research has also explored the development of self-initiating monomers that contain a UV-absorbing group. For instance, acrylate monomers with a pendant benzophenone unit can act as both a photoinitiator and a comonomer. Upon UV exposure, the benzophenone group can initiate the polymerization of the acrylate groups, leading to its incorporation into the resulting polymer network.
These strategies result in a polymer network with inherent UV-stabilizing properties, leading to improved weatherability and resistance to yellowing and degradation upon exposure to sunlight.
Development of Bio-based Alternatives to this compound
The development of bio-based alternatives to this compound is driven by the desire for more sustainable and environmentally friendly materials. Research has focused on utilizing renewable resources to synthesize epoxy acrylate resins with comparable or enhanced performance characteristics.
Research on Tannin-based Epoxy Acrylate Resins
Tannins, which are naturally occurring polyphenolic compounds found in various plants, have been investigated as a promising bio-based feedstock for the synthesis of epoxy acrylate resins. The phenolic structure of tannins makes them suitable candidates for creating aromatic epoxy resins.
The synthesis of tannin-based epoxy acrylate resins typically involves a two-step process. First, the tannin is epoxidized through a reaction with epichlorohydrin in an alkaline medium to produce glycidyl ether tannin (GET). In the second step, the GET is reacted with acrylic acid, in the presence of a catalyst and an inhibitor to prevent premature polymerization, to introduce the acrylate functional groups. The reaction is typically carried out at an elevated temperature to ensure a complete reaction. mdpi.comnih.gov
The resulting tannin-based epoxy acrylate resins have been evaluated for their potential use in applications such as wood adhesives. gau.ac.ir Research has shown that the mechanical properties of particleboard bonded with these bio-based resins are influenced by processing conditions such as press temperature and time. gau.ac.ir For instance, increasing the press temperature and time has been found to have a positive effect on the flexural strength and modulus of elasticity of the resulting particleboards. gau.ac.ir
Research Findings on Tannin-Based Epoxy Acrylate Resins
| Property | Finding | Source |
|---|---|---|
| Synthesis | A tannin-based epoxy acrylate resin was successfully prepared from glycidyl ether tannin (GET) and acrylic acid. The optimal reaction conditions were found to be at 95 °C for 12 hours in the presence of a catalyst and hydroquinone. | mdpi.comnih.gov |
| Application in Wood Adhesives | The synthesized tannin-based epoxy acrylate resin was used to produce three-layer particleboard. The mechanical and physical properties of the board were evaluated. | gau.ac.ir |
| Mechanical Properties | Increasing the press temperature and time during particleboard production resulted in improved flexural strength (from 13.3 to 16.3 MPa) and modulus of elasticity (from 2600 to 3600 MPa). | gau.ac.ir |
| Physical Properties | Higher press temperature and longer press time led to a decrease in water absorption and thickness swelling of the particleboard after 2 and 24 hours of immersion in water. | gau.ac.ir |
Investigation of Itaconic Acid-based Epoxy Acrylate Oligomers
Itaconic acid, a bio-based dicarboxylic acid produced through the fermentation of carbohydrates, has emerged as a valuable platform chemical for the synthesis of sustainable polymers. Its structure, which includes two carboxyl groups and a vinyl group, allows for various chemical modifications to produce epoxy acrylate oligomers.
A novel biomass-derived itaconic acid-based epoxy acrylate oligomer (EAO) has been synthesized through the esterification reaction of the epoxy group of Bisphenol A diglycidyl ether (BADGE) with the carboxylic group of itaconic acid. mdpi.comnih.gov This reaction results in the formation of Bisphenol A diglycidyl ether diitaconate (BI). The chemical structure of the synthesized oligomer has been confirmed using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov
The performance of these itaconic acid-based EAOs has been evaluated in dual-cure adhesive systems. mdpi.comnih.gov These systems are formulated by combining the itaconic acid-based oligomer with other components such as BADGE, acrylic acid, and trimethylolpropane (B17298) triacrylate. The adhesive performance is then assessed by measuring properties like thermal stability, adhesive strength, and pencil hardness. mdpi.comnih.gov
Research has shown that dual-cure adhesives containing the itaconic acid-based oligomer exhibit excellent thermal stability and good adhesive strength. mdpi.comnih.gov For example, a dual-cure adhesive with a specific content of the itaconic acid-based oligomer demonstrated an adhesive strength of 10.7 MPa and a pencil hardness of 2H. mdpi.comnih.gov These properties are comparable or even superior to those of conventional petroleum-based epoxy acrylate oligomers, highlighting the potential of itaconic acid as a sustainable alternative in the formulation of high-performance adhesives and coatings. mdpi.comnih.gov
Performance of Itaconic Acid-Based Epoxy Acrylate Oligomers in Dual-Cure Adhesives
| Property | Result | Source |
|---|---|---|
| Synthesis | A novel biomass-derived itaconic acid (IA)-based epoxy acrylate oligomer (EAO), Bisphenol A diglycidyl ether diitaconate (BI), was synthesized by the esterification of Bisphenol A diglycidyl ether (BADGE) with IA. | mdpi.comnih.gov |
| Adhesive Strength | A dual-cure adhesive containing 0.3 mol of the BI oligomer exhibited an adhesive strength of 10.7 MPa. | mdpi.comnih.gov |
| Pencil Hardness | The same dual-cure adhesive formulation showed a pencil hardness of 2H. | mdpi.comnih.gov |
| Thermal Stability | The inclusion of the itaconic acid-based oligomer enhanced the thermal stability of the dual-cure adhesive compared to a formulation without it. | mdpi.com |
Concluding Remarks and Future Research Directions
Current Challenges in Bisphenol A Epoxy Diacrylate Research
The foremost challenge in the research and application of this compound stems from the health and environmental concerns associated with bisphenol A (BPA), a known endocrine disruptor. chemblink.comontosight.ai Human exposure to BPA is widespread, with dietary intake from food packaging being a primary source. nih.gov This has led to increased regulatory scrutiny and a demand for BPA-free alternatives, especially in applications like food packaging and dental materials. radtech.orgnih.gov
Key research challenges include:
Developing High-Performance BPA-Free Alternatives: The primary technical hurdle is to formulate resins that match the high reactivity, chemical resistance, and surface hardness of BPA-containing acrylates without using BPA as a precursor. radtech.org Researchers are exploring various bio-based and synthetic alternatives, such as those derived from vanillin, tannins, and other renewable phenolic compounds, to replicate the desirable properties of BADGE. mdpi.comemerald.com
Addressing Leaching and Migration: A significant concern is the potential for unreacted BPA to leach from the cured polymer. nih.gov Research is focused on understanding the kinetics of leaching in various environments and developing formulations and curing processes that minimize residual monomer content.
Improving Curing Efficiency and Reducing Shrinkage: While UV curing is a major advantage, achieving complete conversion and minimizing volume shrinkage during polymerization remains a challenge, particularly in applications requiring high precision, such as 3D printing and dental restorations. researchgate.netmdpi.com
Emerging Trends and Novel Applications
Despite the challenges, research in this compound and its alternatives is paving the way for new trends and applications.
Additive Manufacturing (3D Printing): this compound is increasingly used in stereolithography (SLA) 3D printing to create materials with high mechanical strength and thermal stability. researchgate.netresearchgate.net Hybrid photosensitive resins incorporating BADGE are being developed to achieve lower shrinkage and higher accuracy in fabricated parts. researchgate.net The trend is moving towards formulating novel resins that enhance the performance of 3D printed objects for various applications, from rapid prototyping to functional parts. mdpi.com
Bio-based and Sustainable Resins: A major emerging trend is the development of sustainable alternatives to petroleum-based epoxy resins. mdpi.com Lignin-derived bisguaiacols and resins derived from protocatechuic acid are being investigated as potential replacements for BPA, offering comparable or even superior thermal and mechanical properties. acs.orgrsc.org These bio-based resins are often designed to be recyclable, contributing to a circular economy. rsc.org
Advanced Coatings and Composites: The inherent properties of this compound make it suitable for high-performance applications. It is used in protective coatings for electronics, automotive parts, and industrial equipment. chemblink.com In the field of composites, it serves as a matrix resin, enhancing the mechanical strength and thermal stability of materials used in aerospace and automotive components. chemblink.com
Table 1: Comparison of Traditional vs. Emerging Epoxy Acrylate (B77674) Resins
| Property | This compound | Emerging Bio-based Alternatives (e.g., Lignin-derived) |
| Origin | Petroleum-based | Renewable (e.g., Lignin, Tannins) mdpi.comacs.org |
| Key Advantage | High performance, well-established | Sustainable, potentially lower toxicity emerald.comrsc.org |
| Primary Challenge | BPA-related health concerns nih.gov | Matching performance, scalability |
| Key Applications | Coatings, Adhesives, Dental Composites chemblink.comontosight.ai | Potential replacement in existing applications, novel sustainable products rsc.org |
Q & A
Basic: How can researchers optimize UV-curing efficiency in Bisphenol A epoxy diacrylate formulations?
Methodological Answer:
UV-curing efficiency depends on photoinitiator selection, oligomer reactivity, and irradiation conditions. For example, blending this compound with reactive diluents like trimethylolpropane triacrylate (TMPTA) reduces viscosity and enhances crosslinking speed . To optimize curing, systematically test photoinitiators (e.g., acylphosphine oxides for deep curing) at 5–15% w/w and monitor residual unsaturation via FTIR. Adjust UV intensity (e.g., 100–300 mJ/cm²) and wavelength (365 nm for TPO-L) to balance surface vs. bulk curing. Pre-formulation viscosity can be controlled using oligotriacrylate (OTA 480) as a diluent .
Advanced: What strategies resolve contradictions in mechanical properties of this compound-based interpenetrating polymer networks (IPNs)?
Methodological Answer:
Conflicting data on IPN toughness vs. brittleness often arise from phase separation kinetics. For cationically cured IPNs (e.g., this compound with diglycidyl ether of bisphenol A), use dynamic mechanical analysis (DMA) to map glass transition temperatures (Tg) and identify phase boundaries. Adjust monomer ratios (e.g., 40–60% diacrylate) to balance radical vs. cationic polymerization rates . Synchrotron SAXS can reveal nanoscale phase morphology. For example, a minimum in front velocity during binary frontal polymerization correlates with improved IPN homogeneity .
Basic: What analytical techniques are critical for characterizing this compound purity and structure?
Methodological Answer:
- NMR (¹H/¹³C): Identify acrylate double bonds (δ 5.8–6.4 ppm) and epoxy ring-opening byproducts.
- GPC: Measure molecular weight distribution; commercial grades typically have Mn ~1,200–1,500 g/mol .
- FTIR: Track acrylate C=O (1720 cm⁻¹) and epoxy (915 cm⁻¹) groups to confirm esterification completeness.
- DSC: Detect residual monomers (Tg ~50–70°C) and exothermic curing peaks (120–150°C) .
Advanced: How can this compound enhance cellulose nanocomposites for sustainable materials?
Methodological Answer:
Impregnate acetylated cellulose nanopapers with this compound (20 wt%) to improve interfacial adhesion. Use vacuum-assisted resin transfer molding (VARTM) to minimize voids. DMA shows a 40% increase in storage modulus (1.5 GPa to 2.1 GPa) compared to epoxy-only composites. Moisture resistance (tested at 84% RH) improves due to reduced hydroxyl group accessibility . Optimize resin viscosity (<500 mPa·s) with lauric acid-modified oligomers (e.g., Genomer 2259) for deeper cellulose fibril penetration .
Basic: What factors influence solvent resistance in this compound coatings?
Methodological Answer:
Solvent resistance correlates with crosslink density. Use swelling tests (ASTM D471) in toluene or MEK to quantify network integrity. Higher acrylate functionality (e.g., di- vs. mono-acrylate) and electron beam (EB) curing (50 kGy dose) reduce solvent uptake by 30% compared to UV curing . Post-cure thermal treatment (80°C for 1 hr) further enhances crosslinking, as confirmed by solvent double-rub tests (>200 cycles) .
Advanced: How does this compound perform in dual-cure hybrid organic/inorganic systems?
Methodological Answer:
Combine this compound with tetraethoxysilane (TEOS) via sol-gel processing. Hydrolyze TEOS (acid catalyst, H2O:Si = 4:1) to form silica domains. FTIR confirms Si-O-Si network formation (1,100 cm⁻¹). Dual-cure (UV + thermal at 150°C) achieves 85% inorganic content, enhancing scratch resistance (Taber abrasion <10 mg loss) and thermal stability (TGA residue >50% at 600°C) . Adjust acrylate:TEOS ratio (1:2 to 1:4) to balance flexibility and hardness.
Basic: What are the key considerations for synthesizing this compound with low residual odor?
Methodological Answer:
Low odor requires minimizing unreacted acrylic acid. Use excess epoxy resin (1.2:1 molar ratio to acrylic acid) and a tin-based catalyst (e.g., dibutyltin dilaurate) at 90–110°C. Post-synthesis, strip volatiles via thin-film evaporation (100°C, 5 mbar). GC-MS analysis should show <0.1% residual monomers. Dilution with OTA 480 reduces viscosity without introducing odorous thiols .
Advanced: Can this compound be tailored for controlled drug delivery systems?
Methodological Answer:
Modify Bisphenol A ethoxylate diacrylate with mannitol (30% substitution) to synthesize hydrolytically degradable poly(β-amino ester)s. NMR confirms mannitol integration (δ 3.7–4.2 ppm). These polymers show pH-dependent release (t1/2 = 24 hr at pH 5 vs. 72 hr at pH 7.4) and reduced liver accumulation (15% lower than unmodified polymers in murine models) . Optimize acrylate:amine monomer ratios (e.g., 4:1) for nucleic acid binding (zeta potential +25 mV) .
Basic: How do researchers assess the biocompatibility of this compound for medical devices?
Methodological Answer:
Follow ISO 10993 protocols:
- Cytotoxicity: MTT assay with L929 fibroblasts (≤70% viability acceptable).
- Sensitization: Guinea pig maximization test; Bisphenol A derivatives show low sensitization risk if residual monomers are <50 ppm .
- Genotoxicity: Ames test (TA98 strain) with S9 metabolic activation.
Advanced: What mechanisms explain Tg shifts in this compound-modified shape-memory polymers?
Methodological Answer:
Tg increases with higher epoxy content due to rigid backbone contributions. For shape-memory asphalt composites (e.g., SM-HEP-AM), DMA shows Tg rises from 45°C to 65°C as polypropylene glycol diacrylate (JH-230) content decreases from 30% to 10%. Shape recovery (>95% in 5 min at Tg+20°C) is governed by entropy-driven network relaxation. SAXS data reveal microphase separation critical for memory behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
